Propanoic acid, 3-hydroxy-, 1-(3-amino-3-oxopropyl)-2,2-dimethylhydrazide
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Overview
Description
Propanoic acid, 3-hydroxy-, 1-(3-amino-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group, a hydroxy group, and an amino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-hydroxy-, 1-(3-amino-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method includes the reaction of 3-hydroxypropanoic acid with 2,2-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-hydroxy-, 1-(3-amino-3-oxopropyl)-2,2-dimethylhydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Propanoic acid, 3-hydroxy-, 1-(3-amino-3-oxopropyl)-2,2-dimethylhydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propanoic acid, 3-hydroxy-, 1-(3-amino-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzymatic pathways or the modification of protein structures, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-hydroxy-, 1-(3-amino-3-oxopropyl)-hydrazide
- Propanoic acid, 3-hydroxy-, 1-(3-amino-3-oxopropyl)-2-methylhydrazide
- Propanoic acid, 3-hydroxy-, 1-(3-amino-3-oxopropyl)-2,2-dimethylhydrazide
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a hydroxy group and a dimethylhydrazide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
96804-10-3 |
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Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-[dimethylamino(3-hydroxypropanoyl)amino]propanamide |
InChI |
InChI=1S/C8H17N3O3/c1-10(2)11(5-3-7(9)13)8(14)4-6-12/h12H,3-6H2,1-2H3,(H2,9,13) |
InChI Key |
CMJXMMFUHPQFPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CCC(=O)N)C(=O)CCO |
Origin of Product |
United States |
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